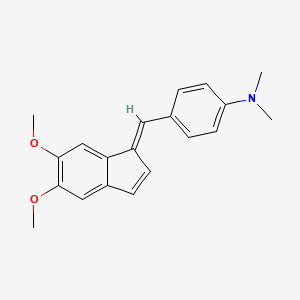
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzylidene group attached to an indene core, with dimethylamino and methoxy substituents enhancing its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 5,6-dimethoxyindene. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effects of the dimethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which 1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- (E)-2-(4-dimethylaminobenzylidene)-1-benzosuberone
Uniqueness
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxy groups enhances its solubility and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
21899-30-9 |
|---|---|
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-[(E)-(5,6-dimethoxyinden-1-ylidene)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H21NO2/c1-21(2)17-9-5-14(6-10-17)11-15-7-8-16-12-19(22-3)20(23-4)13-18(15)16/h5-13H,1-4H3/b15-11+ |
Clé InChI |
AGPRWMSPKUNAAF-RVDMUPIBSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC(=C(C=C32)OC)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC(=C(C=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


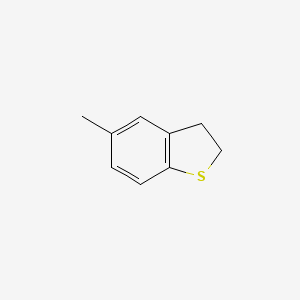
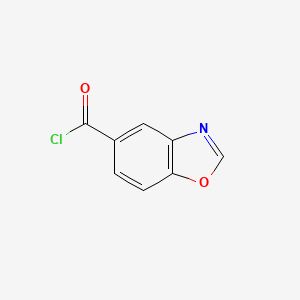

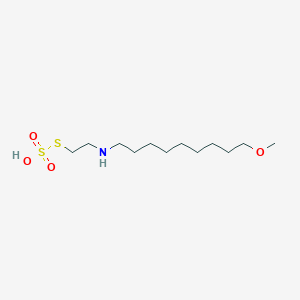
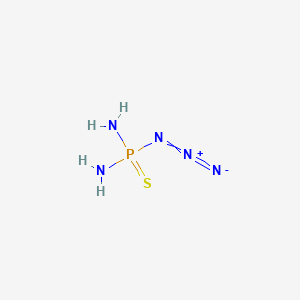
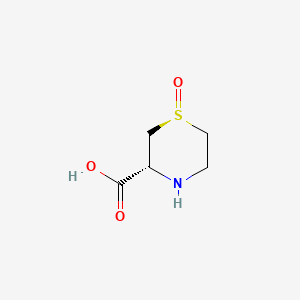

![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
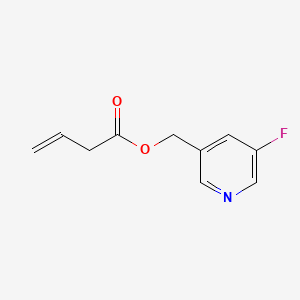
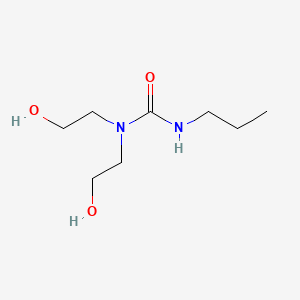
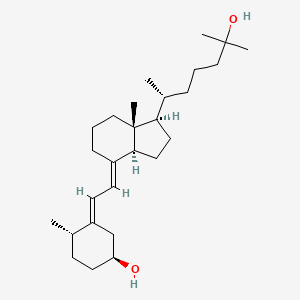
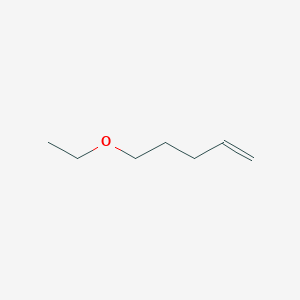
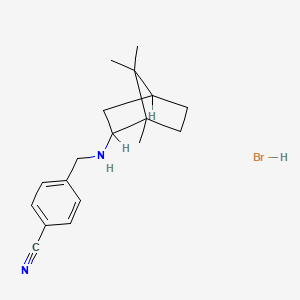
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
